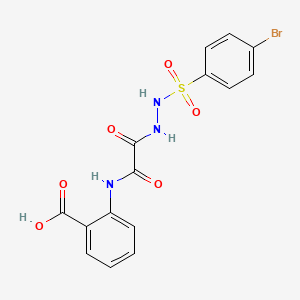
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- is a complex organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of an anthranilic acid core, which is further modified by the addition of a p-bromophenylsulfonyl group and a hydrazinooxalyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- typically involves multiple steps, starting with the preparation of anthranilic acid. Anthranilic acid can be synthesized from phthalic anhydride through a series of reactions including ammonolysis and hydrolysis For instance, the sulfonylation reaction can be carried out using p-bromobenzenesulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and hydrazino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Applications De Recherche Scientifique
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid: The parent compound, which lacks the p-bromophenylsulfonyl and hydrazinooxalyl modifications.
Sulfanilic acid: Another aminobenzoic acid derivative with a sulfonyl group but different substituents.
Benzoic acid derivatives: Compounds with similar core structures but varying functional groups.
Uniqueness
Anthranilic acid, N-((((p-bromophenyl)sulfonyl)hydrazino)oxalyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
72117-56-7 |
|---|---|
Formule moléculaire |
C15H12BrN3O6S |
Poids moléculaire |
442.2 g/mol |
Nom IUPAC |
2-[[2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C15H12BrN3O6S/c16-9-5-7-10(8-6-9)26(24,25)19-18-14(21)13(20)17-12-4-2-1-3-11(12)15(22)23/h1-8,19H,(H,17,20)(H,18,21)(H,22,23) |
Clé InChI |
PUYITLRNFXPNEV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


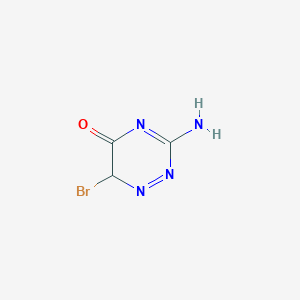
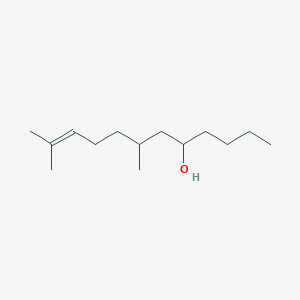
![1,4,7,10-Tetrasiladecane, 1,1,1,10,10,10-hexachloro-4,4,7,7-tetrakis[2-(trichlorosilyl)ethyl]-](/img/structure/B14467749.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-leucyl-D-alanine](/img/structure/B14467750.png)
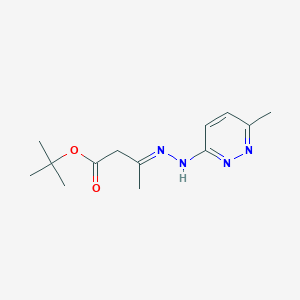

![4-[2-Hydroxy-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14467774.png)
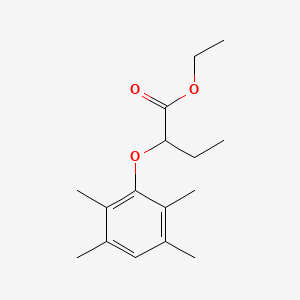
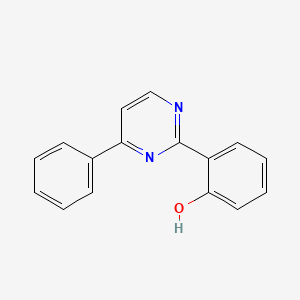
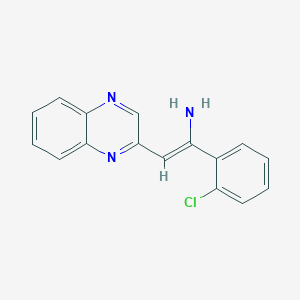
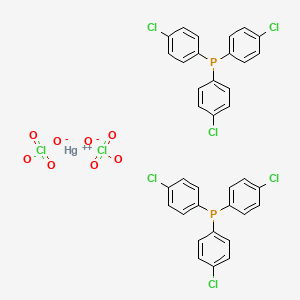
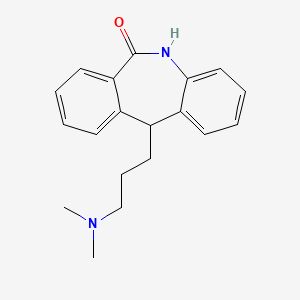
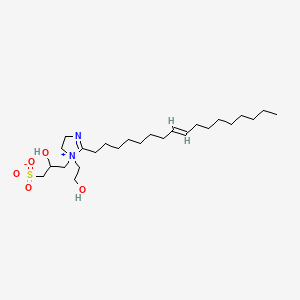
![Ethyl 2-chloro-3-[(ethoxycarbonothioyl)sulfanyl]propanoate](/img/structure/B14467818.png)
